![molecular formula C9H6ClNO2 B1419390 4-Chloro-2-oxoindoline-3-carbaldehyde CAS No. 23872-23-3](/img/structure/B1419390.png)
4-Chloro-2-oxoindoline-3-carbaldehyde
Overview
Description
4-Chloro-2-oxoindoline-3-carbaldehyde is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . The compound appears as a light yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a light yellow solid . It should be stored at temperatures between 0-8°C . .Scientific Research Applications
Synthesis and Biological Evaluation
4-Chloro-2-oxoindoline-3-carbaldehyde has been utilized as a key intermediate in the synthesis of a variety of Schiff bases. These compounds, characterized by their distinct spectral data, have been evaluated for antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungi. One study highlighted the synthesis of these Schiff bases and their significant antimicrobial efficacy, showcasing the potential of this compound derivatives as antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).
Synthetic Applications
The chemical versatility of this compound is further evidenced by its application in various synthetic methodologies. Its reactivity has been explored in the synthesis of complex organic structures, such as chromene derivatives, which have been assessed for their biological activity. This underscores the compound's importance as a building block in medicinal chemistry and drug discovery processes. The microwave-assisted synthesis of novel 2H-Chromene derivatives incorporating this compound has shown notable antimicrobial activity, demonstrating its value in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
Green Synthetic Methods
Recent advancements also include green synthetic methods for producing 2-chloroquinoline-3-carbaldehydes and derivatives, highlighting an environmentally friendly approach to utilizing this compound. These methods leverage microwave, ultrasound, and solvent-free techniques to enhance reaction efficiency and minimize environmental impact, demonstrating the compound's role in sustainable chemical synthesis (Patel, Dholakia, & Patel, 2020).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-oxo-1,3-dihydroindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-2-1-3-7-8(6)5(4-12)9(13)11-7/h1-5H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSNJTJZIKRBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)C=O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672515 | |
Record name | 4-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23872-23-3 | |
Record name | 4-Chloro-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23872-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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